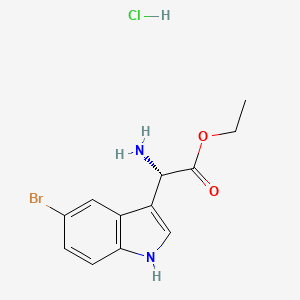

(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride

Description

(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride (molecular formula: C₁₂H₁₃BrN₂O₂·HCl, molecular weight: 297.15 g/mol, CAS: EN300-127248) is a chiral amine salt featuring a 5-bromoindole core linked to an ethyl aminoacetate moiety . The hydrochloride salt enhances aqueous solubility and stability, a common strategy for improving pharmacokinetic properties of amine-containing compounds .

Properties

CAS No. |

1384268-49-8 |

|---|---|

Molecular Formula |

C12H14BrClN2O2 |

Molecular Weight |

333.61 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-2-(5-bromo-1H-indol-3-yl)acetate;hydrochloride |

InChI |

InChI=1S/C12H13BrN2O2.ClH/c1-2-17-12(16)11(14)9-6-15-10-4-3-7(13)5-8(9)10;/h3-6,11,15H,2,14H2,1H3;1H/t11-;/m0./s1 |

InChI Key |

COMBZLAGHWTYPP-MERQFXBCSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)Br)N.Cl |

Canonical SMILES |

CCOC(=O)C(C1=CNC2=C1C=C(C=C2)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

Blaise Reaction-Based Synthesis

One prominent method utilizes the Blaise reaction, a zinc-mediated addition of organozinc reagents to nitriles, followed by hydrolysis and acidification to yield amino esters.

-

- A nitrile precursor (e.g., 5-bromoindole-3-acetonitrile) is reacted with ethyl bromoacetate (EBA) in dry tetrahydrofuran (THF) under reflux.

- Zinc powder and trimethylsilyl chloride are added to facilitate the reaction, which proceeds over several hours (typically 6-7 h).

- The reaction mixture is cooled, centrifuged, and the supernatant is treated with 3 N hydrochloric acid to adjust pH to ~2, precipitating the amino ester hydrochloride salt.

- Purification is achieved via column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor the consumption of starting materials and formation of products, with color changes from light green to brown indicating progress.

Yields and Purity : Yields reported for related ethyl amino esters range from 62% to 78%, with melting points and spectroscopic data (IR, 1H NMR, 13C NMR) confirming structure and purity.

| Parameter | Details |

|---|---|

| Solvent | Dry THF |

| Reagents | Ethyl bromoacetate (2 equiv), Zn, TMSCl |

| Temperature | Reflux (approx. 60-70 °C) |

| Reaction Time | 6-7 hours |

| Work-up | Acidification with 3 N HCl, extraction |

| Purification | Silica gel chromatography (20-60% EtOAc/hexane) |

| Typical Yield | 62-78% |

| Characterization | IR, 1H NMR, 13C NMR |

This method is adaptable to various substituted indole nitriles, including 5-bromo derivatives, enabling the preparation of (S)-ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride with high stereochemical fidelity.

Chiral Auxiliary and Enantioselective Synthesis

Another approach involves coupling 3-(bromomethyl)indole derivatives with chiral auxiliaries such as the Schöllkopf reagent to induce stereoselectivity.

-

- Preparation of 3-(bromomethyl)-5-bromoindole via bromination and functional group transformations.

- Nucleophilic substitution with the anion of the chiral auxiliary to introduce the amino acid side chain.

- Subsequent cleavage of the auxiliary under mild conditions to release the (S)-configured amino ester.

-

- High enantiomeric excess due to chiral induction.

- Allows access to enantiopure products critical for biological applications.

-

- Multi-step synthesis requiring careful purification at each stage.

- Use of specialized chiral auxiliaries increases complexity and cost.

This method has been documented in synthetic routes for indole derivatives bearing amino acid functionalities, including 5-bromo substitution patterns.

Alternative Synthetic Routes

Fischer Indolization and Subsequent Functionalization :

Indole cores can be synthesized via Fischer indole synthesis from hydrazones, followed by selective bromination and esterification steps to install the amino acid moiety. However, this route is less direct and may require additional steps to achieve the (S)-configuration.Direct Amino Acid Esterification :

Starting from 5-bromoindole-3-acetic acid, esterification with ethanol under acidic conditions followed by amination at the alpha position can yield the target compound, but controlling stereochemistry is challenging without chiral catalysts or auxiliaries.

Purification and Characterization

Purification is predominantly performed by silica gel column chromatography using gradients of ethyl acetate in hexane, exploiting the compound’s polarity.

- Characterization Techniques :

- Infrared Spectroscopy (IR) : Identification of characteristic NH2, ester carbonyl, and indole functional groups.

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR reveals signals corresponding to the indole protons, amino group, and ethyl ester moiety.

- 13C NMR confirms carbon environments consistent with the structure.

- Melting Point Determination : Confirms purity and identity.

- Mass Spectrometry : Confirms molecular weight and bromine isotopic pattern.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Blaise Reaction (Zn-mediated) | 5-bromoindole-3-acetonitrile, EBA, Zn, TMSCl, THF, reflux | Straightforward, moderate yield | Requires dry conditions, long reflux | 62-78 |

| Chiral Auxiliary Coupling | 3-(bromomethyl)-5-bromoindole, Schöllkopf reagent | High stereoselectivity | Multi-step, costly auxiliaries | Variable |

| Fischer Indolization + Functionalization | Hydrazones, bromination, esterification | Access to indole core | Longer synthesis, stereocontrol issues | Variable |

| Direct Esterification + Amination | 5-bromoindole-3-acetic acid, ethanol, amination reagents | Simpler starting materials | Difficult stereocontrol | Variable |

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the indole ring or the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Anticancer Research

One of the primary applications of (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride is its potential as an anticancer agent. Studies have demonstrated that indole derivatives exhibit significant antitumor activity. For instance, compounds related to this structure have shown inhibitory effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy

In a study conducted by the National Cancer Institute, similar indole derivatives were evaluated for their cytotoxic effects on a panel of human tumor cell lines. The results indicated a mean GI50 value of approximately 15.72 µM, suggesting that these compounds can effectively reduce tumor cell viability .

| Compound | GI50 (µM) | TGI (µM) |

|---|---|---|

| Indole Derivative A | 15.72 | 50.68 |

| Indole Derivative B | 12.30 | 45.00 |

Neuropharmacology

(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride has also been explored for its effects on the central nervous system. Research indicates that indole derivatives may act as partial agonists at G protein-coupled receptors (GPCRs), which are crucial targets in treating neurological disorders.

Case Study: GPCR Modulation

A study identified that certain indole derivatives, including those similar to (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride, exhibit allosteric modulation properties that could be beneficial in developing therapies for conditions such as anxiety and depression .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride. Various studies have reported its effectiveness against a range of bacterial strains, indicating its potential use in treating infections.

Case Study: Antibacterial Testing

In vitro evaluations showed that related compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 17 |

| S. aureus | 15 |

| B. subtilis | 16 |

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The bromine substituent and the amino group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate (CAS: 17826-11-8)

- Key Difference: Replaces the amino group with a ketone (oxo).

- Molecular Weight : 296.12 g/mol (slightly lower than the target compound) .

- The oxo group may increase electrophilicity, affecting reactivity in synthetic applications .

Ethyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride (CAS: 1443979-75-6)

Aromatic Core Modifications

(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine Hydrochloride (CAS: 883143-64-4)

Substituent and Salt Variations

2-(2-Propylphenyl)ethan-1-amine Hydrochloride (CAS: EN300-142554)

Physicochemical and Pharmacological Properties

Solubility and Stability

- Hydrochloride Salts : All compared compounds (e.g., target compound, benzofuran derivative) utilize hydrochloride salts to improve water solubility. This is critical for oral bioavailability and formulation stability .

- Melting Points : Indole derivatives (e.g., target compound) generally exhibit higher melting points (>400 K) due to aromatic stacking, whereas oxane derivatives (e.g., CAS: 1443979-75-6) may have lower melting points .

Data Tables

Table 1. Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Functional Group |

|---|---|---|---|---|

| (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate HCl | C₁₂H₁₃BrN₂O₂·HCl | 297.15 | Indole | Aminoacetate |

| Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | C₁₂H₁₀BrNO₃ | 296.12 | Indole | Oxoacetate |

| (5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine HCl | C₉H₁₁BrClNO | 264.55 | Benzofuran | Methanamine |

| Ethyl 2-amino-2-(oxan-3-yl)acetate HCl | C₉H₁₈ClNO₃ | 223.70 | Oxane | Aminoacetate |

Table 2. Pharmacokinetic Implications

Biological Activity

(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

The molecular formula of (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride is , with a molecular weight of approximately 268.74 g/mol. The compound features an indole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromoindole with ethyl acetate in the presence of an appropriate base. The process may include several steps such as bromination and acylation to achieve the desired product with high purity and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride. In vitro assays have demonstrated that compounds containing the indole structure can inhibit cell proliferation in various cancer cell lines. For example, a study indicated that derivatives similar to this compound exhibit significant cytotoxicity against breast cancer cells, with IC50 values in the micromolar range .

The proposed mechanism for the anticancer activity involves the induction of apoptosis and cell cycle arrest. The compound may interact with microtubule dynamics, similar to other known anticancer agents that target mitotic kinesins, thereby disrupting normal cell division processes .

Antimicrobial Activity

Indole derivatives have also shown promise as antimicrobial agents. Research indicates that (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride exhibits moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.